2-Ethyl-6-nitroquinolin-4-amine
Overview
Description
2-Ethyl-6-nitroquinolin-4-amine is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-nitroquinolin-4-amine typically involves the nitration of 2-ethylquinoline followed by amination. One common method includes the following steps:
Nitration: 2-Ethylquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-nitroquinolin-4-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Ethyl-6-aminoquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 2-Ethyl-6-nitroquinolin-4-carboxylic acid or 2-Ethyl-6-nitroquinolin-4-aldehyde.
Scientific Research Applications
2-Ethyl-6-nitroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Industrial Chemistry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-nitroquinolin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethylquinoline: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the ethyl and amino groups, affecting its physical and chemical properties.
4-Aminoquinoline: Lacks the ethyl and nitro groups, influencing its biological activity.
Uniqueness
2-Ethyl-6-nitroquinolin-4-amine is unique due to the presence of both the nitro and amino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-ethyl-6-nitroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJJBCBWSWICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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